Velutin

Anti-inflammatory Cytokine Inhibition Flavone SAR

Anti-inflammatory screening cascades frequently default to luteolin or apigenin, yielding suboptimal NF-κB blockade and weaker cytokine suppression that confounds SAR interpretation. Velutin (CAS 25739-41-7) directly resolves this bottleneck: • Exhibits the strongest NF-κB inhibition and dual p38/JNK MAPK blockade among tested flavones • Achieves superior TNF-α & IL-6 suppression at low µM concentrations vs. luteolin, apigenin & chrysoeriol • In vivo efficacy validated in osteoarthritis (DMM) and IVDD mouse models, with cartilage protection and ECM degradation attenuation. Supplied at ≥98% HPLC purity with consistent batch-to-batch quality for reproducible pharmacology studies.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 25739-41-7
Cat. No. B192640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelutin
CAS25739-41-7
Synonyms5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3
InChIKeyROCUOVBWAWAQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Velutin: Superior Anti-Inflammatory Flavone


Velutin (CAS 25739-41-7) is a naturally occurring flavone aglycone, chemically defined as 4′,5-dihydroxy-3′,7-dimethoxyflavone (luteolin 3′,7-dimethyl ether) [1]. It is isolated from diverse botanical sources, including açaí fruit (Euterpe oleracea) pulp, Korean mistletoe, and Vernonia flexuosa [2][3]. Unlike the more extensively studied flavones luteolin and apigenin, velutin bears methoxy groups at the 3′ and 7 positions, a structural feature that critically influences its bioactivity profile and differentiates it from close structural analogs in both anti-inflammatory potency and melanogenesis inhibition [2].

Flavone aglycone with 3′,7-dimethoxy substitution — structurally distinct from luteolin and apigenin
NF-κB / MAPK dual-pathway signaling research — supports cellular inflammatory signaling studies
Naturally sourced from açaí pulp, mistletoe, and Vernonia flexuosa — botanical flavone probe

Velutin vs. Luteolin/Apigenin: Functional Divergence


Flavones such as luteolin, apigenin, and chrysoeriol are frequently regarded as functionally interchangeable in anti-inflammatory screening cascades. However, direct comparative data demonstrate that velutin achieves quantitatively superior suppression of both TNF-α and IL-6 production, coupled with uniquely potent blockade of NF-κB activation and MAPK (p38/JNK) phosphorylation, at concentrations where these structural analogs exhibit markedly weaker or differential effects [1]. Substituting velutin with luteolin or apigenin therefore compromises the magnitude of cytokine inhibition and alters the mechanistic signature of the response, which can confound structure-activity relationship (SAR) interpretation and lead to suboptimal selection of lead candidates in drug discovery programs [1].

Target Velutin — 3′,7-dimethoxyflavone
Potential Substitute Luteolin / Apigenin — 3′,7-hydroxyl flavones
Methoxy substitution may alter NF-κB and MAPK pathway-response magnitude compared to hydroxylated analogs.
Reported dual-cytokine inhibition rank may not transfer to close structural flavone analogs without methoxy groups.
Structure-activity relationship context may shift; luteolin or apigenin may not reproduce velutin’s pathway-inhibition profile.

Velutin Head-to-Head Evidence


TNF-α and IL-6 Inhibition Potency

In a controlled experiment directly comparing velutin, luteolin, apigenin, and chrysoeriol (2.5–20 µM) in LPS-stimulated RAW 264.7 macrophages, velutin exhibited the greatest potency among all tested flavones in reducing both TNF-α and IL-6 production [1]. While all four flavones inhibited cytokine production, velutin's overall suppressive effect across the full concentration range surpassed that of even the most potent classical flavone apigenin at equivalent doses [1].

TNF-α & IL-6 Inhibition
Head-to-head
Velutin: ranked first in dual-cytokine suppression across 2.5–20 μM Luteolin / Apigenin / Chrysoeriol: tested simultaneously; weaker or differential effects
Reported dual-cytokine suppression rank first in tested flavone set
RAW 264.7 macrophages; LPS 100 ng/mL; 18 h
Anti-inflammatory Cytokine Inhibition Flavone SAR

NF-κB Pathway Inhibition

Using an SEAP (secreted alkaline phosphatase) reporter assay in RAW 264.7 macrophages, velutin produced the strongest inhibitory effect on NF-κB activation among the four tested flavones [1]. Furthermore, velutin exhibited the greatest capacity to block degradation of the NF-κB inhibitory protein IκB, a critical step controlling NF-κB nuclear translocation and downstream gene transcription [1].

NF-κB Pathway Blockade
Head-to-head
Velutin: strongest NF-κB inhibition; greatest IκB degradation blockade Luteolin / Apigenin / Chrysoeriol: tested in parallel; lower effect magnitude
Reported NF-κB pathway inhibition rank first among four flavones
SEAP reporter assay; Western blot IκB; RAW 264.7
NF-κB Signaling Inflammation Pathway Inhibition

p38 and JNK MAPK Inhibition

Beyond NF-κB, velutin exhibited the greatest effects in inhibiting the phosphorylation (activation) of both p38 MAP kinase and JNK (c-Jun N-terminal kinase) among the four flavones tested [1]. These two MAPK branches are critically involved in the post-transcriptional regulation of pro-inflammatory cytokine biosynthesis and represent key targets in inflammatory disease [1].

p38 & JNK MAPK Inhibition
Head-to-head
Velutin: greatest inhibition of p38 and JNK phosphorylation Luteolin / Apigenin / Chrysoeriol: tested in parallel; lower inhibition
Reported MAPK phosphorylation inhibition rank first in tested set
Western blot p-p38 / p-JNK; LPS-stimulated RAW 264.7
MAPK Pathway p38 Kinase JNK Kinase

Tyrosinase Inhibition and Safety Profile

In a study investigating mistletoe-derived inhibitors of melanin biosynthesis, velutin was identified as the major active aglycone component [1]. The microwave-assisted aglycone extract containing velutin inhibited mushroom tyrosinase activity more efficiently than the corresponding glycoside extract in vitro, while also demonstrating superior in vivo safety in a zebrafish embryo toxicity assay (no significant increase in cell death, p < 0.001) [1]. Velutin itself was characterized as the principal inhibitory component responsible for this activity [1].

Tyrosinase Inhibition
Head-to-head
Velutin aglycone extract: stronger tyrosinase inhibition; lower cell death in zebrafish (p < 0.001) Glycoside extract: weaker inhibition; significant cytotoxicity in zebrafish
Reported efficacy-toxicity endpoint comparison to glycoside extract
Mushroom tyrosinase assay; zebrafish embryo model
Melanin Biosynthesis Tyrosinase Inhibition Skin Whitening

Osteoclast Differentiation Inhibition

In RAW 264.7 cells differentiated toward osteoclasts with RANKL and P. gingivalis LPS, velutin (0.5–2 µM) demonstrated a dose-dependent reduction in osteoclast formation (p < 0.05 vs. control) without inducing cytotoxicity (Alamar blue assay, p > 0.05) or apoptosis (caspase 3/7 assay, p > 0.05) [1]. Velutin also significantly reduced HIF-1α expression linked to IκB phosphorylation compared with control (p < 0.001) [1].

Osteoclast Differentiation
Reported
Dose-dependent reduction in osteoclast formation (p < 0.05 vs control); HIF-1α downregulation (p < 0.001); no cytotoxicity or apoptosis at 0.5–2 μM
Reported osteoclast differentiation inhibition at non-cytotoxic concentrations
RANKL / P. gingivalis LPS; RAW 264.7; TRAP assay
Osteoclastogenesis HIF-1α Periodontal Bone Loss

In Vivo Efficacy in Osteoarthritis and IVDD

Velutin's translational relevance is supported by two independent in vivo mouse studies. In a surgical DMM (destabilization of the medial meniscus) mouse model of osteoarthritis, velutin demonstrated dual protective effects against both cartilage degradation and subchondral bone loss via inhibition of the p38 signaling pathway [1]. Separately, in a mouse model of intervertebral disc degeneration (IVDD), velutin effectively suppressed IL-1β-induced inflammatory mediators and attenuated extracellular matrix degradation through NF-κB and MAPK pathway modulation [2].

In Vivo OA & IVDD Models
Class-level
Cartilage protection and subchondral bone preservation in DMM mouse OA model; attenuation of disc degeneration in mouse IVDD model via NF-κB/MAPK pathways
Reported in vivo model-response context; no direct flavone comparator in these models
Two independent mouse studies; histological and micro-CT endpoints
Osteoarthritis Intervertebral Disc Degeneration In Vivo Pharmacology

Velutin Research Applications


Dual NF-κB and MAPK Inhibitor Discovery

Velutin's head-to-head validated superiority in suppressing both TNF-α and IL-6 production, combined with its strongest inhibition of NF-κB activation and p38/JNK phosphorylation among the four tested flavones, makes it the preferred flavone scaffold for programs targeting inflammatory diseases where dual pathway blockade is desired [1]. Researchers can procure velutin with confidence that it outperforms luteolin, apigenin, and chrysoeriol in these mechanistically critical endpoints, providing a stronger starting point for medicinal chemistry optimization [1].

Melanogenesis Inhibition for Cosmeceuticals

Velutin has been identified as the major active component responsible for tyrosinase inhibition in mistletoe extracts, demonstrating greater efficacy than the parent glycoside extract while exhibiting minimal in vivo toxicity in zebrafish embryo assays [2]. For cosmetic laboratories developing skin-whitening or anti-hyperpigmentation formulations, velutin provides a chemically defined, safer alternative to crude botanical extracts, eliminating batch-to-batch variability and enabling precise potency standardization [2].

In Vivo Tool for Osteoarthritis and IVDD

Velutin is one of the few flavones with published in vivo efficacy data in both osteoarthritis (DMM mouse model) and intervertebral disc degeneration mouse models, demonstrating cartilage protection, subchondral bone preservation, and attenuation of ECM degradation via p38 and NF-κB/MAPK pathways [3][4]. For academic and pharmaceutical research groups investigating bone and joint inflammatory pathologies, velutin offers in vivo-validated pharmacology that is absent for many more commonly studied flavones in these disease contexts [3][4].

Safe Osteoclastogenesis Suppression

Velutin has demonstrated dose-dependent inhibition of RANKL/LPS-induced osteoclast differentiation and HIF-1α downregulation through the NF-κB pathway at non-cytotoxic concentrations (0.5–2 µM) in RAW 264.7 cells [5]. This profile makes velutin a valuable tool for investigating the role of HIF-1α/NF-κB crosstalk in osteoclast-mediated bone loss, including periodontitis and periprosthetic osteolysis, with a safety margin confirmed by Alamar blue and caspase 3/7 assays [5].

Application
Selection Property
Validation Focus
NF-κB / MAPK dual-pathway research
Flavone structure-activity comparison context
Reported cytokine suppression comparison across flavone set
Melanin biosynthesis pathway studies
Tyrosinase inhibition assay context
Aglycone vs glycoside extract efficacy-toxicity comparison
Musculoskeletal disease model research
Reported in vivo model-response context
p38 / NF-κB pathway model endpoints in OA and IVDD
Osteoclast differentiation studies
Non-cytotoxic concentration range context
HIF-1α / NF-κB crosstalk endpoints in bone resorption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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